molecular formula C19H15ClN4O B14113677 N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine

N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine

Cat. No.: B14113677
M. Wt: 350.8 g/mol
InChI Key: FCVGXFKJUMWYAK-UHFFFAOYSA-N
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Description

N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine is a chemical compound with the molecular formula C19H15ClN4O and a molecular weight of 350.8 g/mol This compound is known for its unique structure, which includes a chloro-substituted acridine moiety and a pyridine diamine group

Preparation Methods

Chemical Reactions Analysis

N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, affecting its structure and function . This interaction can lead to the inhibition of DNA replication and transcription, which may be useful in therapeutic applications. Additionally, the compound may interact with specific proteins, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both acridine and pyridine diamine groups, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

6-N-(6-chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine

InChI

InChI=1S/C19H15ClN4O/c1-25-12-6-8-15-14(10-12)19(24-18-4-2-3-17(21)23-18)13-7-5-11(20)9-16(13)22-15/h2-10H,1H3,(H3,21,22,23,24)

InChI Key

FCVGXFKJUMWYAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC(=N4)N

Origin of Product

United States

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